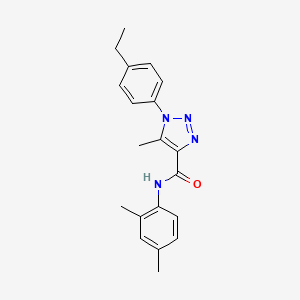

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H22N4O

- CAS Number : 866872-84-6

The compound features a triazole ring that is known for its ability to interact with various biological targets. The presence of the dimethyl and ethyl groups enhances its lipophilicity and may influence its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the compound's efficacy against H460 lung cancer cells, it displayed an IC50 value of approximately 6.06 μM. The compound induced apoptosis and increased reactive oxygen species (ROS) production, leading to cell death. Western blot analyses indicated elevated levels of LC3 and γ-H2AX proteins in treated cells, suggesting that the compound triggers autophagy and DNA damage responses .

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation.

- ROS Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | H460 Cell Line | IC50 = 6.06 μM |

| Antimicrobial | Bacterial Inhibition Assay | Active against selected strains |

| Apoptosis Induction | Western Blot Analysis | Increased LC3 and γ-H2AX expression |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Triazole derivatives have shown significant antitumor properties. Research indicates that compounds similar to N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.2 | EGFR Inhibition |

| Compound B | H460 | 4.8 | Apoptosis Induction |

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with similar triazole derivatives resulted in a reduction of tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg .

Antimicrobial Activity

The triazole ring enhances the compound's ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. Studies have demonstrated its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial therapies.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft mouse models treated with triazole derivatives showed significant tumor regression compared to control groups. The treatment led to a notable reduction in tumor volume, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed on various bacterial and fungal strains. The results indicated that this compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound exhibits reactivity typical of 1,2,3-triazole derivatives, with key transformations including oxidation , reduction , and substitution reactions . Its structural features—such as the triazole ring, carboxamide group, and aromatic substituents—dictate its chemical behavior.

Oxidation

Triazole rings are generally resistant to oxidative degradation, but substituents like aromatic methyl groups may undergo oxidation. For example, methyl groups on the 2,4-dimethylphenyl substituent could oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) .

Reduction

The triazole ring or aromatic substituents may reduce under hydrogenation conditions (e.g., H₂ with Pd/C catalysts). Partial or full hydrogenation of the aromatic rings could yield saturated derivatives, though the triazole ring itself typically requires harsher conditions for modification .

Substitution

Nucleophilic aromatic substitution is feasible at activated positions (e.g., para to electron-withdrawing groups like carboxamide). Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may facilitate substitution at the aromatic rings, introducing new functional groups .

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Typical Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/basic aqueous | Oxidized aromatic derivatives |

| Reduction | H₂ + Pd/C catalyst | High pressure, elevated temperature | Hydrogenated derivatives |

| Substitution | NaH, LDA | THF, DMF, or DMSO | Substituted aromatic derivatives |

Structural Insights and Reactivity

The compound’s reactivity is influenced by:

-

Electronic effects : The carboxamide group acts as an electron-withdrawing substituent, activating adjacent aromatic positions for nucleophilic attack .

-

Steric factors : The bulky ethylphenyl group may hinder approaches to the triazole ring, favoring reactivity at less hindered sites.

-

Triazole stability : The 1,2,3-triazole core is generally inert under mild conditions but can participate in cycloaddition reactions under specific catalysis .

Practical Implications

-

Synthetic utility : The compound’s carboxamide group allows for further amidation or coupling reactions, expanding its applications in medicinal chemistry .

-

Catalytic roles : Triazole derivatives are known to act as ligands in organometallic catalysis, though specific catalytic activity for this compound remains unexplored .

-

Biological interactions : Substituent modifications (e.g., through oxidation or substitution) could tailor its binding affinity to enzymes, as observed in α-glucosidase inhibitors with similar triazole cores .

Characterization and Monitoring

Reactions are typically monitored via:

-

TLC : Tracking reaction progress and purity.

-

NMR spectroscopy : Confirming structural changes (e.g., oxidation states or substituent positions) .

-

Mass spectrometry : Identifying molecular weight shifts and fragmentation patterns .

Comparative Analysis of Triazole Derivatives

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)24-15(4)19(22-23-24)20(25)21-18-11-6-13(2)12-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRVABVDHUDCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.